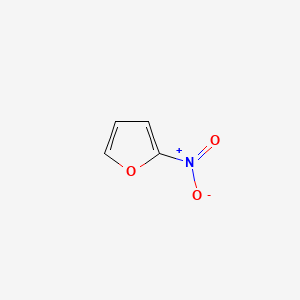

2-Nitrofuran

Description

Properties

IUPAC Name |

2-nitrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-5(7)4-2-1-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBFWTUFPGFHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870682 | |

| Record name | 2-Nitrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-39-2, 27194-24-7 | |

| Record name | 2-Nitrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17EZI4D981 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Nitro-2-furfural from Furfural

Executive Summary

5-Nitro-2-furfural is a critical chemical intermediate derived from bio-based furfural, serving as the foundational building block for a class of potent antimicrobial drugs known as nitrofurans.[1][2] The synthesis of this key intermediate is complicated by the inherent chemical sensitivity of the furan ring, which is susceptible to degradation under harsh traditional nitration conditions.[3] This guide provides an in-depth examination of the predominant synthesis pathway via acetyl nitrate, elucidating the underlying reaction mechanism and the causality behind experimental choices. We contrast traditional batch processing with modern, safer, and more efficient continuous flow methodologies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this vital synthetic transformation, complete with detailed protocols and process optimization data.

Chapter 1: Introduction - The Significance of the 5-Nitrofuran Scaffold

Nitrofurans are a class of synthetic antimicrobial agents that have been a part of the clinical arsenal for over 60 years.[4][5] Drugs such as Nitrofurantoin (for urinary tract infections), Nifurtimox (for Chagas disease), and Nifuroxazide are all synthesized from the 5-nitro-2-furfural platform.[1][6] The efficacy of these drugs stems from the 5-nitro group, which, upon enzymatic reduction within bacterial or protozoal cells, generates highly reactive electrophilic intermediates.[4][5] These intermediates exert a broad-spectrum antimicrobial effect by damaging multiple cellular targets, including DNA, RNA, and ribosomal proteins.[5] This multi-targeted mechanism is a key advantage in an era of growing antibiotic resistance.

The starting material, furfural, is a renewable platform chemical derived from the acid-catalyzed dehydration of pentose sugars found in lignocellulosic biomass, such as corn cobs and sugarcane bagasse.[1][7] The ability to convert this bio-based feedstock into high-value pharmaceutical ingredients represents a significant achievement in sustainable chemistry.[1] However, the transformation is not without its challenges.

Chapter 2: The Core Challenge of Furfural Nitration

The furan ring, while aromatic, is electron-rich and possesses a low resonance energy compared to benzene. This makes it highly reactive and prone to undergoing addition reactions and ring-opening, particularly under the strongly acidic and oxidative conditions of typical nitration mixtures (e.g., HNO₃/H₂SO₄).[3][6] Attempting to nitrate furfural directly under these harsh conditions often compromises the delicate heteroaromatic backbone, leading to polymerization, degradation, and a complex mixture of products with poor yields and low reproducibility.[1][3]

Furthermore, the aldehyde group in furfural is also sensitive to oxidation. To achieve a selective and high-yielding nitration at the C-5 position, two critical strategic choices must be made:

-

Protection of the Aldehyde: The aldehyde group is often protected, typically by converting it to a diacetate.[8] However, modern methods have shown this may not be strictly necessary, as the key intermediate forms readily from furfural itself.[1]

-

Use of a Mild Nitrating Agent: A less aggressive nitrating agent is required to avoid degradation of the furan ring. Acetyl nitrate (AcONO₂) has proven to be the most suitable reagent for this task.[1][6]

Chapter 3: The Acetyl Nitrate Pathway: Mechanism and Intermediates

The nitration of furfural with acetyl nitrate does not proceed via a direct electrophilic aromatic substitution. Instead, it follows a more complex addition-elimination mechanism, which is key to preserving the furan structure.[9][10]

Mechanism Steps:

-

In Situ Generation of Acetyl Nitrate: Acetyl nitrate is highly unstable and potentially explosive, making its storage and handling hazardous.[1][3] Therefore, it is almost always generated in situ immediately before use by reacting concentrated nitric acid with acetic anhydride.

-

Electrophilic Addition: The electrophile, the nitronium ion (NO₂⁺) or its carrier, acetyl nitrate, attacks the electron-rich furan ring, primarily at the C-5 position.

-

Nucleophilic Trapping: Unlike a typical substitution reaction, the resulting carbocation intermediate is trapped by a nucleophile from the reaction medium (acetate ions from the acetic anhydride). This leads to the formation of a stable, non-aromatic di- or tri-adduct intermediate.[6][9] The formation of this stable intermediate is the critical step that prevents ring degradation.

-

Base-Induced Rearomatization: The final 5-nitrofuran ring system is regenerated in a subsequent step through a base-catalyzed elimination of the acetate groups.[6][10] This restores the aromaticity of the ring, yielding the desired product.

Chapter 4: Synthesis Protocols - From Batch to Continuous Flow

The significant safety hazards associated with acetyl nitrate have driven the evolution of its use from traditional batch methods to inherently safer continuous flow systems.

Traditional Batch Synthesis Protocol

This protocol is a representative synthesis adapted from principles described in the literature.[11] Extreme caution is advised due to the explosive nature of acetyl nitrate.

Step 1: Preparation of Acetyl Nitrate Solution

-

In a three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer, cool acetic anhydride (e.g., 5-7 molar equivalents) to below 5 °C in an ice-salt bath.

-

Slowly add fuming nitric acid (e.g., 1.5 molar equivalents) dropwise to the cooled acetic anhydride while maintaining the temperature between 0-5 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the solution for an additional 30 minutes at this temperature. The resulting solution contains acetyl nitrate.

Step 2: Nitration of Furfural

-

In a separate reactor, prepare a solution of furfural (1.0 molar equivalent) in acetic anhydride.

-

Cool the furfural solution to 0 °C.

-

Slowly add the pre-formed cold acetyl nitrate solution to the furfural solution, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition, allow the reaction to stir for 1-2 hours at a controlled low temperature.

Step 3: Work-up and Isolation

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Add a base (e.g., pyridine or sodium acetate) to catalyze the rearomatization of the intermediate.

-

The product, 5-nitrofurfural diacetate, often precipitates as a solid.

-

Filter the solid, wash with cold water, and dry.

-

Hydrolyze the diacetate to 5-nitrofurfural using dilute sulfuric acid.

Causality and Trustworthiness: This batch method suffers from poor heat transfer and the accumulation of a significant quantity of explosive acetyl nitrate, making it difficult to control and scale up safely. Reproducibility is often poor due to localized temperature fluctuations that can lead to side reactions and decomposition.[1]

Modern Continuous Flow Synthesis Protocol

This protocol is based on the highly optimized and automated platform developed by Monbaliu and coworkers, which addresses the safety and reproducibility issues of batch processing.[1][2][6]

System Overview: The system consists of several interconnected fluidic modules with pumps, reactors (coiled tubing), and back-pressure regulators. Process Analytical Technology (PAT), such as in-line FTIR, is used for real-time monitoring.

Step-by-Step Methodology:

-

Stream Preparation: Prepare two separate feed solutions: (A) Nitric acid in acetic anhydride and (B) Furfural in acetic anhydride. Prepare aqueous solutions of (C) Potassium hydroxide (e.g., 6 M) and (D) Sulfuric acid (e.g., 9 M).

-

Acetyl Nitrate Generation & Nitration (Reactor 1): Pump streams A and B at defined flow rates into a T-mixer. The combined stream immediately enters the first coiled reactor (R1). The in situ generated acetyl nitrate reacts with furfural to form the intermediate adduct. Residence time is precisely controlled (e.g., ~2 minutes).[1][6]

-

Rearomatization (Reactor 2): The effluent from R1 is mixed with the base solution (Stream C) in a second T-mixer and enters Reactor 2 (R2). The base induces the rapid elimination reaction to form the aromatic 5-nitrofurfural diacetate.[1][6]

-

Deprotection (Reactor 3): The stream from R2 is then mixed with the acid solution (Stream D) and passed through a heated reactor (R3) to hydrolyze the diacetate, yielding the final 5-nitrofurfural product.[6]

-

Collection: The final product stream is collected for subsequent purification.

Causality and Trustworthiness: This self-validating system provides superior control over reaction parameters (temperature, stoichiometry, residence time). The small reactor volumes ensure that only minute quantities of hazardous acetyl nitrate exist at any moment, drastically improving safety.[1][3] Real-time monitoring allows for immediate adjustments, ensuring high reproducibility and process robustness.[12]

Chapter 5: Data and Process Optimization

The advantages of continuous flow over traditional batch processing are evident in the quantitative data. The following table summarizes typical parameters and outcomes.

| Parameter | Traditional Batch | Continuous Flow[1][6] | Rationale for Difference |

| Safety | High Risk (accumulation of explosive AcONO₂) | Inherently Safer (minute quantities of AcONO₂) | Flow chemistry minimizes the inventory of hazardous materials.[3] |

| Reaction Time | Hours | < 5 minutes | Superior heat and mass transfer in microreactors accelerate reaction rates.[1] |

| Typical Yield | Variable (often < 60%) | > 65-70% (isolated) | Precise control over stoichiometry and temperature minimizes side reactions.[6] |

| Purity (HPLC) | Variable | > 90% (crude product) | Consistent reaction conditions lead to a cleaner product profile.[6] |

| Reproducibility | Low | High | Automation and precise fluidic control eliminate manual variations.[1] |

| Scalability | Difficult and dangerous | Straightforward (numbering-up or longer run times) | Scaling is achieved by running the process for longer, not by increasing reactor volume.[6] |

Chapter 6: Conclusion and Future Outlook

The synthesis of 5-nitro-2-furfural from furfural is a cornerstone reaction for the production of nitrofuran pharmaceuticals. While historically hampered by the safety and control issues of using acetyl nitrate in batch reactors, the field has been revolutionized by the adoption of continuous flow chemistry. This modern approach not only mitigates the significant safety risks but also provides superior control, leading to higher yields, purity, and reproducibility in a fraction of the time.[1]

For researchers and drug development professionals, the implementation of continuous flow platforms represents a robust and scalable method for producing this vital pharmaceutical intermediate. Future work will likely focus on further integrating downstream processing (purification and subsequent derivatization) into a fully continuous "end-to-end" manufacturing process, further enhancing the efficiency and sustainability of nitrofuran drug production.

References

- Hellwig, H., Bovy, L., Van Hecke, K., et al. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition, 64(25).

- World Health Organization. (n.d.). Advancing Tuberculosis Treatment with Next-Generation Drugs and Smart Delivery Systems. MDPI.

- Monbaliu, J-C. M., et al. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PubMed.

- Hellwig, H., Bovy, L., Van Hecke, K., et al. (2025). Continuous-Flow Preparation of Nitrofuran Active Pharmaceutical Ingredients. Synfacts.

- Monbaliu, J-C. M., et al. (2025). Nitration of furfural with acetyl nitrate (AcONO2). Sequence of reaction steps and intermediates. ResearchGate.

- Michels, J. G., & Hayes, K. J. (1958). Mechanism of the Nitration of Furans. I. Conversion of the Nitration Intermediate Derived from Furfural into 5-Nitro-2-furfural. Journal of the American Chemical Society.

- PubChem. (n.d.). 2-Nitrofuran. National Institutes of Health.

- Michels, J. G., & Hayes, K. J. (1958). Mechanism of the Nitration of Furans. I. Conversion of the Nitration Intermediate Derived from Furfural into 5-Nitro-2-furfural Diacetate. ACS Publications.

- Monbaliu, J-C. M., et al. (2025). A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. ChemRxiv, Cambridge Open Engage.

- Zuma, H., et al. (2022). An update on derivatisation and repurposing of clinical nitrofuran drugs. ResearchGate.

- Patent DE2523759A1. (1975). 5-Nitro furfural diacetate prepn. - by nitration of furfural in acetic anhydride. Google Patents.

- ChemicalBook. (n.d.). This compound(609-39-2) 1H NMR spectrum.

- BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives.

- Michels, J. G., & Hayes, K. J. (1958). Mechanism of the Nitration of Furans. I. Conversion of the Nitration Intermediate Derived from Furfural into 5-Nitro-2-furfural Diacetate. Journal of the American Chemical Society.

- Authors. (2025). Synthesis of 2-Cyano-5-nitrofuran. ResearchGate.

- El-Sayed, M. A. A., et al. (2019). Current development of 5-nitrofuran-2-yl derivatives as antitubercular agents. PubMed.

- Monbaliu, J-C. M., et al. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. ORBi.

- Authors. (2024). Catalytic synthesis of renewable 2-methylfuran from furfural. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DE2523759A1 - 5-Nitro furfural diacetate prepn. - by nitration of furfural in acetic anhydride - Google Patents [patents.google.com]

- 12. orbi.uliege.be [orbi.uliege.be]

A Technical Guide to the Physicochemical Properties of 2-Nitrofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-nitrofuran scaffold is a privileged pharmacophore in medicinal chemistry, most notably forming the core of the nitrofuran class of antibiotics, which includes drugs like nitrofurantoin and furazolidone.[1] These compounds are prodrugs, whose biological activity is contingent upon the enzymatic reduction of the 5-nitro group within the target pathogen.[2][3] This activation process generates highly reactive intermediates that can damage microbial DNA, ribosomes, and other critical cellular components.[1]

The efficacy, safety, and pharmaceutical viability of any drug candidate derived from this scaffold are intrinsically linked to its physicochemical properties. Parameters such as solubility, lipophilicity, stability, and pKa govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For researchers in drug discovery, a profound understanding of these properties is not merely academic; it is a foundational requirement for rational drug design, enabling the optimization of lead compounds and the avoidance of costly late-stage failures. This guide provides an in-depth exploration of the core physicochemical characteristics of this compound compounds, offering both foundational data and practical, field-proven experimental protocols for their determination.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical attributes of the this compound core dictate its behavior in both chemical and biological systems. The potent electron-withdrawing nature of the nitro group at the 2-position significantly influences the electronic properties of the entire furan ring system.

Molecular Structure and Basic Properties

The parent compound, this compound, is a solid at room temperature with a relatively low melting point.[4][5] Its core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃NO₃ | [6] |

| Molecular Weight | 113.07 g/mol | [6] |

| CAS Number | 609-39-2 | [6] |

| Appearance | Solid, clear colorless to off-white crystals | [4][5] |

| Melting Point | 29-33 °C | [4][5] |

| Boiling Point | 84 °C at 13 mmHg | [4][5] |

| Flash Point | 88 °C (closed cup) | [5] |

Solubility Profile

Lipophilicity and Partitioning Behavior

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of membrane permeability, plasma protein binding, and overall pharmacokinetics. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. The distribution coefficient (LogD) is used for ionizable compounds and describes the partitioning at a specific pH.

For this compound, various calculated values for lipophilicity are available:

The variation in these values highlights the difference between computational algorithms. For drug discovery programs, an experimentally determined LogD at physiological pH (7.4) is the gold standard. According to Lipinski's "rule of five," a successful oral drug candidate should ideally have a LogP value not greater than 5.[9]

Acid-Base Properties (pKa)

The pKa value defines the strength of an acid or base and determines the charge state of a molecule at a given pH. The this compound molecule itself lacks readily ionizable functional groups. The furan ring protons are not acidic, and there are no basic nitrogen atoms capable of accepting a proton under physiological conditions. Therefore, This compound is considered a non-ionizable compound and is expected to be neutral across the physiological pH range.

For derivatives of this compound that incorporate acidic or basic moieties (e.g., carboxylic acids, amines), determining the pKa is essential. The charge state will profoundly impact solubility, permeability, and receptor binding. Prediction tools for pKa can be inaccurate, especially for complex bases, making experimental determination crucial.[10]

Section 2: Chemical Stability and Reactivity

The stability of a drug candidate under various conditions (storage, physiological pH, light exposure) is a critical quality attribute. The reactivity of the this compound scaffold is dominated by the nitro group.

General Chemical and Thermal Stability

This compound is generally stable under standard conditions but is noted to be incompatible with strong oxidizing agents.[4] Thermally, it is stable up to its boiling point, but like many nitroaromatic compounds, it may decompose at higher temperatures, emitting toxic fumes of nitrogen oxides.[11]

pH-Dependent Stability and Hydrolysis

While the furan ring is an aromatic system, it is less stable than benzene and can be susceptible to hydrolysis under strongly acidic or basic conditions. For drug molecules, stability in buffers ranging from pH 1-2 (stomach) to pH 7.4 (blood) is required. Derivatives like nitrofurantoin have been shown to undergo photohydrolysis, suggesting a potential pathway for degradation.[12] A stability-indicating HPLC method is the standard approach to quantify the degradation of a compound over time at various pH values.[13]

Photostability

Many aromatic and conjugated systems are susceptible to degradation upon exposure to light. This compound is known to undergo photorearrangement when irradiated, converting it to 3-hydroxyimino-2-oxo-2,3-dihydrofuran.[14] This photochemical instability is a critical consideration for both drug substance and drug product manufacturing and storage, which must be protected from light. Forced degradation studies involving exposure to UV and visible light are a standard part of pharmaceutical development as mandated by ICH guidelines.[13]

Metabolic Stability: The Role of the Nitro Group

The defining feature of nitrofuran pharmacology is its metabolic activation. The parent compounds are prodrugs that are relatively inert until the nitro group is reduced.[1] In bacteria, this reduction is catalyzed by Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases, such as NfsA and NfsB in E. coli.[3][15]

This enzymatic reduction proceeds through several steps, generating highly reactive intermediates like nitro anion radicals and hydroxylamine.[3] These intermediates are the ultimate cytotoxic agents. This reliance on metabolic activation is a double-edged sword; it is the basis of their selective toxicity towards susceptible microbes but can also be a mechanism of resistance if the activating enzymes are mutated or downregulated.[2]

Caption: Metabolic activation pathway of this compound compounds.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous identification and quantification of this compound compounds rely on a suite of spectroscopic and chromatographic techniques.

UV-Visible Spectroscopy

The conjugated system of the nitrofuran ring results in strong absorption of ultraviolet (UV) light. For derivatives like nitrofurantoin, the wavelength of maximum absorbance (λmax) is typically observed in the 360-380 nm range.[16][17][18] This property is the basis for simple and robust quantitative analysis using UV-Vis spectrophotometry, governed by the Beer-Lambert Law.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The IR spectrum of a this compound compound is characterized by several key absorptions.[6]

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100-3000 | C–H stretch | Aromatic (Furan Ring) |

| ~1550-1475 | N–O asymmetric stretch | Nitro Group (NO₂) ** |

| ~1600 & ~1500 | C=C stretch (in-ring) | Aromatic (Furan Ring) |

| ~1370-1290 | N–O symmetric stretch | Nitro Group (NO₂) ** |

| ~1320-1000 | C–O stretch | Furan Ring Ether |

The two strong, distinct peaks for the nitro group's N-O stretches are the most diagnostic feature in the IR spectrum.[19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The this compound ring has three protons. Due to the electron-withdrawing effect of the nitro group and the electronegativity of the ring oxygen, all three protons are deshielded and appear in the aromatic region of the spectrum (typically > 6.5 ppm). The proton at the C5 position is generally the most downfield.[6][21]

-

¹³C NMR: The spectrum will show four distinct signals for the four carbons of the furan ring. The carbon atom directly attached to the nitro group (C2) is highly deshielded and appears significantly downfield. The other ring carbons also appear in the aromatic/olefinic region (~110-155 ppm).[6][22][23]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum shows a prominent molecular ion (M+) peak at m/z = 113.[6][24] Common fragments correspond to the loss of NO₂ (m/z = 67) and other characteristic furan ring cleavages.

Section 4: Experimental Protocols

The following protocols are self-validating systems designed for accuracy and reproducibility in a research setting.

Protocol: Determination of LogD₇.₄ by Shake-Flask Method

This classic method remains the gold standard for lipophilicity determination.[9][25]

Expertise & Rationale: The choice of phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions. Pre-saturating the solvents ensures that the partitioning measurement is not skewed by the mutual miscibility of octanol and water. Analysis by LC-MS or HPLC-UV provides high specificity and sensitivity, allowing for the use of low compound amounts.[26]

Methodology:

-

Preparation:

-

Prepare a 10 mM stock solution of the this compound compound in DMSO.

-

Prepare PBS (pH 7.4).

-

Prepare 1-octanol.

-

In a larger vessel, mix PBS and 1-octanol in a 1:1 ratio. Shake vigorously for 1 hour to pre-saturate the phases. Allow the layers to separate completely.

-

-

Partitioning:

-

In a 2 mL microcentrifuge tube, add 500 µL of the pre-saturated 1-octanol.

-

Add 495 µL of the pre-saturated PBS.

-

Add 5 µL of the 10 mM compound stock solution (final concentration: 100 µM).

-

Cap tightly and vortex for 1 minute.

-

Place on a shaker/agitator for 1 hour at room temperature to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the tube at 2000 x g for 10 minutes to achieve a clean separation of the two phases.

-

-

Sampling and Analysis:

-

Carefully remove 100 µL from the top (octanol) layer and place it in an HPLC vial. Dilute with methanol.

-

Carefully remove 100 µL from the bottom (aqueous) layer and place it in a separate HPLC vial. Dilute with mobile phase.

-

Analyze the concentration of the compound in both samples (C_oct and C_aq) using a validated HPLC-UV or LC-MS method against a standard curve.

-

-

Calculation:

-

LogD = log₁₀ (C_oct / C_aq)

-

Caption: Experimental workflow for LogD determination.

Protocol: Stability Assessment in Physiological Buffers

This protocol uses a stability-indicating HPLC method to assess chemical stability over time.[27][28]

Expertise & Rationale: Running a forced degradation study (e.g., strong acid/base) is crucial to ensure the analytical method is "stability-indicating," meaning it can separate the intact parent compound from any degradation products.[13] Analyzing samples at multiple time points allows for the calculation of degradation kinetics.

Methodology:

-

Method Development (Pre-requisite):

-

Develop a reverse-phase HPLC method (e.g., C18 column) that shows a sharp, well-resolved peak for the this compound compound.

-

Perform a forced degradation study (e.g., heat sample in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂) to generate degradation products.

-

Confirm that the HPLC method baseline-separates the parent peak from all degradation peaks. This validates the method as "stability-indicating."[29]

-

-

Sample Preparation:

-

Prepare buffer solutions at desired pH values (e.g., pH 2.0 HCl/KCl, pH 7.4 PBS).

-

Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

-

In separate sealed HPLC vials, add 980 µL of each buffer and 20 µL of the stock solution (final concentration: 20 µg/mL). Prepare in triplicate for each time point.

-

-

Incubation:

-

Store the sets of vials at a controlled temperature (e.g., 37 °C).

-

Designate time points for analysis (e.g., T=0, 2, 4, 8, 24, 48 hours).

-

-

Analysis:

-

At each time point, remove the triplicate vials for each pH condition.

-

Inject the samples directly into the HPLC system.

-

Record the peak area of the parent compound.

-

-

Calculation:

-

Calculate the percentage of the compound remaining at each time point relative to the T=0 sample:

-

% Remaining = (Peak Area_t / Peak Area_t=0) * 100

-

-

Plot % Remaining vs. Time to visualize the degradation profile.

-

Conclusion

The physicochemical properties of this compound compounds are a direct consequence of the interplay between the aromatic furan ring and the powerful electron-withdrawing nitro group. This unique electronic arrangement dictates the scaffold's limited aqueous solubility, moderate lipophilicity, photochemical instability, and, most critically, its mechanism of metabolic activation. For scientists engaged in the development of nitrofuran-based therapeutics, a rigorous, early-stage evaluation of these properties is indispensable. The experimental protocols provided in this guide offer robust frameworks for generating the high-quality data needed to inform medicinal chemistry strategies, ensuring that novel analogues are optimized not just for potency, but for the drug-like characteristics required for clinical success.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11865, this compound. Retrieved from [Link].

-

Andrés, A., Rosés, M., Ràfols, C., Bosch, E., & Huerta, J. M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. Available from: [Link]

-

AxisPharm (2024). Log D Measurement. Retrieved from [Link].

-

protocols.io (2024). LogP / LogD shake-flask method. Retrieved from [Link].

-

Avanti Polar Lipids (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Retrieved from [Link].

-

ResearchGate (n.d.). Mechanism of nitrofuran activation and resistance. Retrieved from [Link].

-

Andrés, A., Rosés, M., Fuguet, E., Ràfols, C., & Bosch, E. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. ResearchGate. Retrieved from [Link]

-

Khamari, B., et al. (2023). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. National Center for Biotechnology Information. Retrieved from [Link].

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link].

-

Hunt, R., & Reid, S. T. (1970). The photorearrangement of this compound and 2-nitropyrrole. Journal of the Chemical Society D: Chemical Communications, (23), 1576. Available from: [Link].

-

SpectraBase (n.d.). This compound [13C NMR]. Retrieved from [Link].

-

ACS Publications (2022). Solubility Measurements of 2-(Diacetoxymethyl)-5-nitrofuran in Pure and Binary Mixture Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link].

-

SciSpace (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link].

-

Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. Retrieved from [Link].

-

Cheméo (n.d.). This compound (CAS 609-39-2) - Chemical & Physical Properties. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Retrieved from [Link].

-

MDPI (2019). Photocatalytic Degradation of Selected Pharmaceuticals Using g-C3N4 and TiO2 Nanomaterials. Retrieved from [Link].

-

Goodwin, A., et al. (1999). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. National Center for Biotechnology Information. Retrieved from [Link].

-

Moubareck, C. A., et al. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. National Center for Biotechnology Information. Retrieved from [Link].

-

Perlovich, G. L., et al. (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. National Center for Biotechnology Information. Retrieved from [Link].

-

Szabó-Bárdos, E., et al. (2020). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. ResearchGate. Retrieved from [Link].

-

University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

-

Specac Ltd (n.d.). Interpreting Infrared Spectra. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link].

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link].

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). Retrieved from [Link].

-

Organic Chemistry Data (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link].

-

Millersville University (n.d.). IR Chart. Retrieved from [Link].

-

IJPPR (2023). UV Spectrophotometric Method Development and Validation for Estimation of Nitrofurantoin in Bulk and Tablet Dosage Form. Retrieved from [Link].

-

Semantic Scholar (n.d.). [PDF] Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Retrieved from [Link].

-

IJRAR.org (n.d.). UV SPECTROPHOTOMETERIC METHOD DEVELOPMENT AND VALIDATIONFOR ESTIMATION OF NITROFURANTOIN IN BULK AND TABLET DOSAGE FORM. Retrieved from [Link].

-

World Journal of Biology Pharmacy and Health Sciences (2025). The Nitrofurantoin Spectrum: Development of Precise Analytical Method Using Spectroscopy. Retrieved from [Link].

-

Taylor & Francis Online (2020). Nitrofurantoin removal by the photo-Fenton process: degradation, mineralization, and biological inactivation. Environmental Technology. Retrieved from [Link].

-

Settimo, L., Bellman, K., & Knegtel, R. M. A. (2014). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. ResearchGate. Retrieved from [Link].

-

Aungst, B. J., & Vesely, D. L. (1984). Nitrofurantoin solubility in aqueous urea and creatinine solutions. PubMed. Retrieved from [Link].

-

LookChem (n.d.). This compound. Retrieved from [Link].

-

de Melo, C. P., et al. (2009). Experimental and theoretical study of two-photon absorption in nitrofuran derivatives: Promising compounds for photochemotherapy. PubMed. Retrieved from [Link].

-

Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link].

-

IJPR (n.d.). Novel First Order Derivative UV- Spectrophotometric Peak Detect Method for the Determination of Nitrofurantoin. Retrieved from [Link].

-

ResearchGate (n.d.). (PDF) Nitrofurantoin: Particle Size and Dissolution. Retrieved from [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 609-39-2 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C4H3NO3 | CID 11865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound (CAS 609-39-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. The photorearrangement of this compound and 2-nitropyrrole - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. ijrar.org [ijrar.org]

- 18. journalwjbphs.com [journalwjbphs.com]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. This compound(609-39-2) 1H NMR spectrum [chemicalbook.com]

- 22. spectrabase.com [spectrabase.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. This compound [webbook.nist.gov]

- 25. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Log D Measurement | AxisPharm [axispharm.com]

- 27. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 28. chromatographyonline.com [chromatographyonline.com]

- 29. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Analysis of 2-Nitrofuran Derivatives: An In-depth Technical Guide

Introduction

2-Nitrofuran derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in drug discovery and development.[1] Their therapeutic potential, however, is intrinsically linked to their precise chemical structure and purity, necessitating rigorous analytical characterization. This guide provides a comprehensive overview of the core spectroscopic techniques employed for the structural elucidation and analysis of this compound derivatives, offering both theoretical underpinnings and practical, field-tested insights for researchers, scientists, and drug development professionals. The narrative is structured to explain the causality behind experimental choices, ensuring a trustworthy and self-validating approach to each protocol.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for characterizing compounds containing chromophores, such as the nitro and furan moieties in this compound derivatives. The absorption of UV-visible light promotes electrons from the ground state to higher energy excited states, providing valuable information about the electronic structure of the molecule.

The absorption profiles of nitrophenols, a related class of compounds, show distinct peaks in the blue-to-UV region, with clear differences between the protonated and deprotonated forms.[2] Similarly, this compound derivatives exhibit characteristic absorption bands that are sensitive to the solvent environment and the presence of substituents on the furan ring. The absorption peaks of protonated nitrophenols are notably blue-shifted compared to their deprotonated counterparts.[2][3]

Causality of Experimental Choices in UV-Vis Analysis

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, leading to shifts in the absorption maxima (solvatochromism). For instance, the electronic spectra of 2-nitrophenol have been studied in both polar protic (methanol) and aprotic (dimethyl sulfoxide) solvents to investigate the effect of substituents on its solvatochromic behavior.[4]

The pH of the solution is another crucial parameter, especially for derivatives with ionizable groups. The protonation state of a molecule can significantly alter its electronic structure and, consequently, its UV-Vis spectrum.[2]

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound derivative.

-

Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile, or water) to a known concentration (typically in the micromolar range).

-

Prepare a blank solution using the same solvent.

-

-

Instrumentation and Measurement:

-

Use a calibrated double-beam UV-Vis spectrophotometer.

-

Record the baseline with the blank solution in both the sample and reference cuvettes.

-

Replace the blank in the sample cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Data Interpretation

The resulting UV-Vis spectrum will display one or more absorption bands. For this compound derivatives, typical absorptions arise from π → π* and n → π* electronic transitions within the furan ring and the nitro group. The position (λmax) and intensity (molar absorptivity, ε) of these bands are characteristic of the specific derivative and can be used for identification and quantification. For example, the UV-vis absorption spectrum of 2-nitrophenol shows a distinct peak that changes upon the addition of a reducing agent like NaBH4.[5]

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present.

For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of the key nitro (-NO2) and furan ring functionalities. Aromatic nitro compounds typically exhibit strong absorptions due to asymmetric and symmetric stretching vibrations of the NO2 group in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively.[6]

Trustworthiness Through Self-Validating Protocols

A well-acquired IR spectrum is inherently self-validating. The presence of expected characteristic peaks for the core structure, alongside the absence of significant unexpected absorptions, provides a high degree of confidence in the sample's identity and purity. For instance, the IR spectrum of a synthesized nitrophenol product would be expected to show peaks corresponding to the nitro, OH, and C=C groups of the phenyl ring.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid this compound derivative directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Measurement:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[8]

-

Data Interpretation

The IR spectrum of a this compound derivative will display a series of absorption bands. Key vibrational modes to identify include:

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Nitro (-NO₂) | Asymmetric Stretch | 1570–1485 |

| Symmetric Stretch | 1370–1320 | |

| Furan C-O-C | Stretch | ~1250 |

| Furan C=C | Stretch | ~1600 and ~1500 |

| Furan C-H | Stretch | >3000 |

The presence and precise position of these bands provide a molecular fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound derivatives, ¹H and ¹³C NMR are routinely employed.

Expertise in Spectral Interpretation

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nitro group in this compound derivatives significantly influences the chemical shifts of the protons and carbons on the furan ring, causing them to resonate at a lower field (higher ppm) compared to unsubstituted furan. The proton of the hydroxyl group of 2-nitrophenol may not be recognized in the 1H-NMR spectrum due to intramolecular hydrogen bonding and deuterium exchange.[9]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid interfering signals.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to an NMR tube.

-

-

Instrumentation and Measurement:

-

Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Further two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

Data Interpretation

-

¹H NMR: The spectrum will show distinct signals for each chemically non-equivalent proton. Key information to extract includes:

-

Chemical Shift (δ): Provides information about the electronic environment of the proton.

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): Arises from spin-spin coupling with neighboring protons and reveals the number of adjacent protons.

-

-

¹³C NMR: The spectrum will show a single peak for each chemically non-equivalent carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

A representative ¹H NMR spectrum of 2-nitrophenol in CDCl₃ shows signals at approximately 10.57, 8.10, 7.58, 7.16, and 7.00 ppm.[10][11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Authoritative Grounding in Fragmentation Mechanisms

Upon ionization in the mass spectrometer, this compound derivatives can undergo characteristic fragmentation pathways. The molecular ion peak (M⁺) confirms the molecular weight of the compound. Common fragmentation patterns may involve the loss of the nitro group (as NO₂ or NO) and cleavage of the furan ring. The presence of specific fragment ions can be used to confirm the identity of the compound.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation and Measurement:

-

Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Acquire the mass spectrum in either positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. For nitrophenolate analysis, negative ion mode is often used to detect the [M-H]⁻ ion.[12]

-

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.

-

Data Interpretation

The mass spectrum will show a series of peaks, each corresponding to an ion with a specific m/z ratio. The key peaks to identify are:

-

Molecular Ion Peak ([M]⁺ or [M-H]⁻): This peak corresponds to the intact molecule and provides the molecular weight.

-

Fragment Ion Peaks: These peaks result from the fragmentation of the molecular ion and provide structural information.

For 2-nitrophenol, the mass of the molecular ion is 139 m/z.[13]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel this compound derivative.

Caption: A typical workflow for the spectroscopic characterization of this compound derivatives.

Conclusion

The spectroscopic analysis of this compound derivatives is a multi-faceted process that relies on the synergistic application of several core techniques. UV-Vis, IR, NMR, and Mass Spectrometry each provide a unique piece of the structural puzzle. By understanding the principles behind each technique and following robust, self-validating protocols, researchers can confidently elucidate the structures of these important bioactive molecules, paving the way for their further development in various therapeutic areas.

References

- Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (n.d.). National Institutes of Health.

- Summary of the vibration modes and corresponding IR frequencies for p-nitrophenol. (n.d.). ResearchGate.

- Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... (n.d.). ResearchGate.

- Determination of nitrophenolate sodium in aquatic products by HPLC–MS/MS with atmospheric pressure chemical ionization. (n.d.). ResearchGate.

- Vibrational and PED analysis of o-Nitro Phenol-a DFT Study. (n.d.). Jetir.Org.

- Theoretical, Experimental Studies on Molecular Structure and Vibrational Spectra of 2,6-Dibromo-4-Nitrophenol. (n.d.). Taylor & Francis.

- Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (n.d.). National Center for Biotechnology Information.

- (A) UV-vis absorption spectra of 2-nitrophenol before (light yellow)... (n.d.). ResearchGate.

- Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024, July 25). ACS Omega.

- Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (n.d.). MDPI.

- UV absorption spectra of 2-nitrophenol in (a) methanol and (b) DMSO... (n.d.). ResearchGate.

- 2-Nitrophenol(88-75-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Absorption spectra of 2-nitrophenol (A), nitrobenzene (B), and phenol... (n.d.). ResearchGate.

- Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. (2015, August 26). Longdom Publishing.

- Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023, January 4). Environmental Science: Atmospheres.

- 2-Nitrophenol (T3D3579). (2009, August 10). T3DB.

- Method for detecting p-nitrophenol. (n.d.). Google Patents.

- UV-visible absorption spectra of 2-nitrophenol (a), methyl orange (b),... (n.d.). ResearchGate.

- Structures of the 2-nitrophenol alkali complexes in solution and the solid state. (2015, July 27). AIP Publishing.

- 2-Nitrophenol, isopropyl ether - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 2-Nitrophenol(88-75-5)IR1. (n.d.). ChemicalBook.

- 1 H-NMR - NOP. (n.d.). Sustainability in the organic chemistry lab course.

- HPLC Determination of 3 Components of Sodium Nitrophenolate Compound. (n.d.). PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS.

- Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. (n.d.). ResearchGate.

- Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. (n.d.). ResearchGate.

- NMR and IR Spectroscopy of Phenols. (2025, August 7). ResearchGate.

- Phenol, 2-nitro-. (n.d.). National Institute of Standards and Technology.

- 2-Nitrophenol(88-75-5) MS spectrum. (n.d.). ChemicalBook.

- 2-Nitrophenol; LC-ESI-QFT; MS2; CE:40; R=30000; [M-H]-. (n.d.). MassBank.

- 2-Nitrophenol. (n.d.). PubChem.

- Sodium 2-nitrophenolate. (n.d.). PubChem.

- Preparation of 2-nitrophenol. (n.d.). PrepChem.com.

- Heterocyclic Derivatives of 2-Amino-4-nitrophenol. (2025, August 5). ResearchGate.

- Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. (n.d.).

- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2025, December 5). De Gruyter.

- Synthesis, Characterizationand Spectroscopic Studies. (n.d.). Amanote Research.

- Macroscopic and Spectroscopic Investigations of the Adsorption of Nitroaromatic Compounds on Graphene Oxide, Reduced Graphene Oxide, and Graphene Nanosheets. (2015, April 16). ACS Publications.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI.

- Phenol. (n.d.). Wikipedia.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). National Center for Biotechnology Information.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-Nitrophenol(88-75-5) 1H NMR [m.chemicalbook.com]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. researchgate.net [researchgate.net]

- 13. 2-Nitrophenol(88-75-5) MS [m.chemicalbook.com]

2-Nitrofuran degradation products and pathways

An In-Depth Technical Guide to the Degradation Products and Pathways of 2-Nitrofuran Derivatives

Introduction

Derivatives of this compound are a class of synthetic broad-spectrum antibiotics characterized by a furan ring substituted with a nitro group at the 5-position.[1] Historically, compounds such as furazolidone, furaltadone, nitrofurantoin, and nitrofurazone were widely employed in veterinary medicine to treat and prevent microbial infections and as growth promoters in livestock, poultry, and aquaculture.[2] However, mounting evidence regarding the potential carcinogenic, mutagenic, and teratogenic effects of their residues in food products led to a global prohibition on their use in food-producing animals in many countries, including the European Union.[2][3][4]

The core challenge in both pharmacology and regulatory science lies in the rapid in vivo metabolism of the parent nitrofuran drugs.[1] They possess very short biological half-lives, often measured in hours, making direct detection of the parent compound unreliable for monitoring illegal use.[2] Instead, the focus shifts to their degradation products—specifically, stable, tissue-bound metabolites that can persist for several weeks after administration.[1][5] Understanding the pathways that lead to these products is therefore critical for developing robust analytical methods for food safety, for assessing toxicological risk, and for guiding the development of safer, next-generation therapeutics.[6]

This technical guide provides researchers, scientists, and drug development professionals with a detailed examination of the primary metabolic and abiotic degradation pathways of this compound derivatives. We will explore the formation of key degradation products, present validated analytical workflows for their characterization, and offer insights into the causality behind critical experimental choices.

Part 1: Metabolic Degradation Pathways (In Vivo)

The defining characteristic of nitrofuran metabolism is the enzymatic reduction of the 5-nitro group, a process central to both their antimicrobial efficacy and their rapid clearance from the body.[1][7]

The Central Role of Nitroreduction

The primary metabolic transformation is initiated by a one-electron reduction of the nitro group (NO₂) to a nitro radical anion. This reaction is catalyzed by a variety of cellular nitroreductases, particularly bacterial flavoproteins.[7] Under aerobic conditions, this radical anion can be rapidly re-oxidized back to the parent nitro compound, creating a futile cycle that generates reactive oxygen species (ROS) like superoxide, contributing to oxidative stress.

Under anaerobic or low-oxygen conditions, further reduction occurs, leading to the formation of highly reactive, short-lived intermediates, including nitroso (NO) and hydroxylamino (NHOH) species. These electrophilic intermediates are the primary drivers of the drug's therapeutic and toxic effects.[1][7] They readily react with and inactivate or alter critical bacterial macromolecules, including ribosomal proteins, DNA, and enzymes involved in aerobic energy metabolism, leading to cell death.[7]

Formation of Stable, Tissue-Bound Metabolites

The highly reactive hydroxylamino intermediate is a key branching point. It is too unstable to be an analytical target but undergoes further molecular rearrangements. This process typically involves cleavage of the side chain attached to the furan ring and results in the formation of stable, terminal amine-containing metabolites.[1][5] These metabolites then covalently bind to cellular macromolecules, particularly proteins, forming what are known as "tissue-bound" residues.[1] It is these stable, bound metabolites that serve as the definitive markers for nitrofuran exposure.

Caption: Generalized metabolic pathway of this compound antibiotics in vivo.

Key Metabolic Degradation Products

The structures of the stable marker metabolites are unique to the parent nitrofuran drug administered. The four most significant pairings in regulatory analysis are summarized below.

| Parent Nitrofuran Drug | Chemical Structure of Parent Drug | Stable Marker Metabolite | Chemical Structure of Metabolite |

| Furazolidone | C₈H₇N₃O₅ | 3-amino-2-oxazolidinone (AOZ) | C₃H₆N₂O₂ |

| Furaltadone | C₁₃H₁₆N₄O₆ | 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) | C₈H₁₅N₃O₃ |

| Nitrofurantoin | C₈H₆N₄O₅ | 1-aminohydantoin (AHD) | C₃H₅N₃O₂ |

| Nitrofurazone | C₆H₆N₄O₄ | Semicarbazide (SEM) | CH₅N₃O |

| References for table content:[1][2][5][8] |

Part 2: Abiotic Degradation Pathways

Outside of biological systems, this compound derivatives can degrade through environmental or chemical processes, primarily hydrolysis and photolysis. The stability of these compounds is significantly influenced by factors such as pH, temperature, and light exposure.[9]

Hydrolytic Degradation

Hydrolysis is a primary abiotic process governing the environmental fate of nitrofurans.[10] Studies on nitrofurantoin have shown that its degradation is highly dependent on pH and temperature, following first-order kinetics.[10][11]

-

Effect of pH: Degradation is significantly slower in acidic conditions (e.g., pH 4) compared to neutral (pH 7) and alkaline (pH 9) solutions. The half-life at 20°C can extend to several years at pH 4, while it may be only a matter of days or weeks at pH 9.[10][11]

-

Effect of Temperature: As expected, higher temperatures accelerate the rate of hydrolysis across all pH levels.[10]

-

Degradation Mechanisms: Depending on the pH, several processes can occur, including protonation followed by cleavage of the N-N single bond in the side chain, cleavage of the non-aromatic heterocyclic ring, and reduction of this same ring.[10][11]

Photolytic Degradation

Exposure to ultraviolet (UV) light can also induce degradation. For nitrofurantoin, this process begins with a rapid trans to cis photoisomerization around the C=N bond.[12] This is followed by a slower photohydrolysis of both isomers, leading to the formation of key photoproducts:

-

5-nitro-2-furaldehyde (NFA)

-

1-aminohydantoin (AHD)

Interestingly, the AHD produced via photolysis is the same stable molecule as the primary metabolite of nitrofurantoin, highlighting the potential for multiple formation pathways. Further photocatalytic degradation, for instance using TiO₂, can break down these initial products into smaller aliphatic intermediates.[12]

Caption: Major abiotic degradation pathways for this compound derivatives.

Part 3: Analytical Strategy for Degradation Products

Given the rapid metabolism of parent drugs, the universally accepted analytical strategy for monitoring nitrofuran use is the detection of their stable, tissue-bound metabolites. This requires a multi-step sample preparation workflow designed to release, stabilize, and concentrate the target analytes prior to instrumental analysis.

The Rationale for Hydrolysis and Derivatization

The analytical workflow is built on overcoming two primary challenges: the covalent binding of metabolites to proteins and their relatively small size and polarity, which can make them difficult to retain and detect.

-

Acid Hydrolysis: The first critical step is incubation under acidic conditions (e.g., with HCl).[3][8] This serves to hydrolyze the protein-metabolite bonds, releasing the free metabolite (e.g., AOZ, AHD) into the sample matrix.

-

Derivatization: The released metabolites are often derivatized immediately and in the same reaction step. The most common derivatizing agent is 2-nitrobenzaldehyde (2-NBA).[2][8][13] 2-NBA reacts with the primary amine group of the metabolite to form a stable nitrophenyl (NP) derivative (e.g., 2-NP-AOZ, 2-NP-AHD). This derivatization is crucial because it:

-

Increases Molecular Weight and Stability: Creates a larger, more stable molecule suitable for analysis.

-

Improves Chromatographic Behavior: The derivative is less polar, leading to better retention on reverse-phase LC columns.

-

Enhances MS/MS Sensitivity: The nitrophenyl group provides a stable, easily ionizable structure that fragments predictably, allowing for highly specific and sensitive detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]

-

Caption: Standard analytical workflow for detecting tissue-bound nitrofuran metabolites.

Part 4: Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the analysis of this compound degradation products.

Protocol 1: Determination of Tissue-Bound Nitrofuran Metabolites by LC-MS/MS

Principle: This protocol details the standard regulatory method for detecting nitrofuran abuse in food products of animal origin. It relies on releasing the bound metabolites via acid hydrolysis and simultaneously derivatizing them with 2-nitrobenzaldehyde (2-NBA) for sensitive quantification by LC-MS/MS.[2][8]

Methodology:

-

Sample Preparation:

-

Weigh 1.0 ± 0.1 g of homogenized tissue (e.g., muscle, liver, shrimp) into a 50 mL polypropylene centrifuge tube.[8]

-

For each batch, prepare a negative control (blank tissue) and a positive control (blank tissue fortified with a known concentration of metabolite standards).

-

-

Hydrolysis and Derivatization:

-

Neutralization and Extraction:

-

After incubation, allow the samples to cool to room temperature.

-

Add 5.0 mL of 0.1 M dipotassium phosphate (K₂HPO₄), followed by 0.4 mL of 1 N NaOH to adjust the pH to approximately 7.4.[8]

-

Add 5.0 mL of ethyl acetate.

-

Vortex vigorously for 1 minute to extract the derivatized metabolites into the organic layer.

-

Centrifuge for 10 minutes at 3,500 rpm to separate the layers.[8]

-

-

Evaporation and Reconstitution:

-

Carefully transfer the upper ethyl acetate layer to a clean glass test tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 40-50 °C.

-

Reconstitute the dried extract in 1.0 mL of the initial mobile phase (e.g., 80:20 1mM aqueous ammonium acetate:methanol). Vortex to dissolve the residue.[2][8]

-

Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.

-

-

LC-MS/MS Analysis:

-

LC System: A standard UHPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 150 × 3 mm, 3 µm).[2]

-

Mobile Phase: A gradient of A) 1 mM aqueous ammonium acetate and B) Methanol.[8]

-

MS/MS Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for each derivatized metabolite (e.g., for 2-NP-AHD, a common precursor is m/z 249 with product ions at m/z 134 and 104).[13]

-

Quantification: Create a calibration curve using derivatized standards and quantify samples against this curve. Results must meet criteria for retention time matching and ion ratios as specified by regulatory guidelines.[8]

-

Protocol 2: Studying Hydrolytic Degradation Kinetics of a this compound Compound

Principle: This protocol is designed to assess the stability of a this compound compound under various environmental conditions by monitoring its degradation rate over time at controlled pH and temperature. This data is essential for determining environmental fate and shelf-life.[10][11]

Methodology:

-

Preparation of Solutions:

-

Prepare buffer solutions at the desired pH values (e.g., pH 4.0 using an acetate buffer, pH 7.0 using a phosphate buffer, and pH 9.0 using a borate buffer).

-

Prepare a concentrated stock solution of the test this compound compound in a suitable solvent (e.g., methanol or DMSO).

-

-

Initiation of Degradation Study:

-

In amber glass vials (to prevent photolysis), add the appropriate buffer.

-

Spike each vial with a small volume of the stock solution to achieve the desired final concentration (e.g., 10 mg/L). Ensure the organic solvent volume is minimal (<1%) to not affect the buffer properties.

-

Prepare triplicate samples for each condition (pH and temperature combination).

-

Place the sets of vials in incubators or water baths set to the desired temperatures (e.g., 20 °C, 40 °C, 60 °C).[10]

-

-

Time-Course Sampling:

-

At predetermined time intervals (e.g., t=0, 1, 3, 7, 14, 28 days), withdraw one vial from each condition for analysis. The sampling frequency should be adjusted based on the expected degradation rate (more frequent for high pH/temp).

-

Immediately quench any further reaction if necessary (e.g., by freezing or pH adjustment) and prepare the sample for analysis.

-

-

Sample Analysis:

-

Analyze the concentration of the remaining parent this compound compound using a validated stability-indicating HPLC-UV or LC-MS method.

-

A "stability-indicating" method is one that can resolve the parent compound from its degradation products.

-

-

Data Analysis:

-

For each condition, plot the natural logarithm of the concentration (ln[C]) versus time (t).

-

If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (-k).

-

Calculate the half-life (t₁/₂) for each condition using the formula: t₁/₂ = 0.693 / k.[10][11]

-

The Arrhenius equation can be used to evaluate the temperature dependence of the degradation rate.[10]

-

Conclusion

The degradation of this compound derivatives is a multifaceted process involving rapid, enzyme-driven metabolism in vivo and slower abiotic pathways influenced by environmental factors like pH, temperature, and light. The formation of reactive intermediates during nitroreduction is the cornerstone of their antimicrobial activity, but it also leads to the generation of stable, tissue-bound metabolites that pose a long-term toxicological risk.[4][7] Consequently, the analytical focus for regulatory monitoring has rightly shifted from the transient parent drugs to these persistent marker residues.

The methodologies presented herein, centered on acid hydrolysis, derivatization with 2-nitrobenzaldehyde, and LC-MS/MS analysis, represent the gold standard for the sensitive and specific detection of these degradation products.[1][8][13] For professionals in drug development and environmental science, a thorough understanding of these degradation pathways and the kinetics that govern them is indispensable for ensuring food safety, assessing environmental impact, and designing the next generation of safer and more effective therapeutic agents.

References

- BenchChem. (n.d.). Navigating Nitrofuran Analysis: A Guide to the Accuracy and Precision of 2-NP-AHD Detection by LC-MS/MS.

- USDA Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. CLG-NFUR2.01.

- International Laboratory. (n.d.). Detecting nitrofuran metabolites in animal products using LC/MS/MS.

- Stachniuk, A., et al. (n.d.). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. National Institutes of Health.

- Li, Y., et al. (2024). A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples. National Institutes of Health.

- Continental Hospitals. (2025). Why Are Nitrofuran Metabolites a Global Health Concern?.

- AirClean Systems. (2025). Top 5 Factors Affecting Chemical Stability.

- McCracken, R. J., & Kennedy, D. G. (n.d.). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking.

- PubMed. (n.d.). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking.

- ResearchGate. (2025). Scientific Opinion on nitrofurans and their metabolites in food.

- Szabó-Bárdos, E., et al. (n.d.). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. ResearchGate.

- Omotayo, O. P., et al. (n.d.). Insight into the mechanism and toxicology of nitrofurantoin: a metabolomics approach.

- Biošić, M., et al. (2017). Nitrofurantoin hydrolytic degradation in the environment. PubMed.

- DailyMed. (n.d.). Label: NITROFURANTOIN- MONOHYDRATE/MACROCRYSTALS capsule.

- ResearchGate. (n.d.). Nitrofurantoin hydrolytic degradation in the environment.

Sources

- 1. A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyworld.com [spectroscopyworld.com]